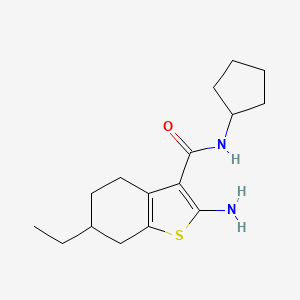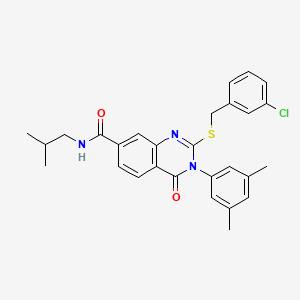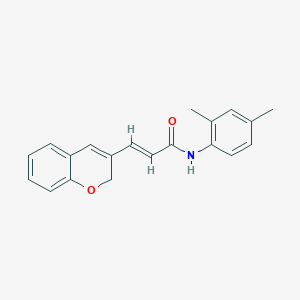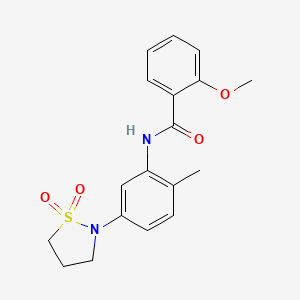![molecular formula C14H11N7 B2515709 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile CAS No. 2380141-95-5](/img/structure/B2515709.png)
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring, a triazole ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a “click” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Pyridine Ring: The triazole ring is then linked to a pyridine derivative through a nucleophilic substitution reaction.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents like cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or used in the synthesis of new materials.
Biology
In biological research, this compound can be explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its ability to form stable complexes with metals can be leveraged in the development of metallodrugs.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity. It can also be employed in the synthesis of dyes and pigments.
作用機序
The mechanism by which 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The triazole and pyridine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions.
類似化合物との比較
Similar Compounds
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-methanol: Contains a hydroxyl group instead of a nitrile.
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-sulfonamide: Features a sulfonamide group.
Uniqueness
The presence of the nitrile group in 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile makes it unique compared to its analogs. The nitrile group can participate in a variety of chemical reactions, providing a versatile handle for further functionalization. This versatility makes it a valuable compound in synthetic chemistry and drug development.
特性
IUPAC Name |
2-[(1-pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7/c15-8-11-2-1-5-17-14(11)18-9-12-10-21(20-19-12)13-3-6-16-7-4-13/h1-7,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYRUHCESJTYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CN(N=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)



![diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate](/img/structure/B2515633.png)
![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)

![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)
